2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid
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Overview
Description
2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinases (JAKs), a family of intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Catalysis and Organic Synthesis
Catalyzed Dehydrative Condensation
This compound, as part of the bis(trifluoromethyl)phenylboronic acid family, has been utilized in catalyzed dehydrative amidation between carboxylic acids and amines. It is particularly effective in the synthesis of α-dipeptides (Wang, Lu, & Ishihara, 2018).
Palladium-Catalyzed Coupling Reactions
Its structural analogs have been employed in palladium-catalyzed cross-coupling reactions to synthesize liquid crystal materials, contributing to the field of materials chemistry (Hird, Toyne, & Gray, 1994).
Medicinal Chemistry
Cytotoxicity Studies
Derivatives of cyclopropylboronic acids have demonstrated moderate cytotoxicity against human epithelial mammary cells, indicating potential applications in cancer research (Naumov et al., 2007).
Anticancer Activity
Similarly, compounds containing cyclopropylboronic acid derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, highlighting their significance in developing new cancer therapies (De et al., 2010).
Supramolecular Chemistry
- Supramolecular Assemblies: Boronic acids, including phenylboronic and 4-methoxyphenylboronic acids, have been used in the design and synthesis of supramolecular assemblies, showcasing their potential in creating novel materials (Pedireddi & Seethalekshmi, 2004).
Bioconjugate Chemistry
- Modification of DNA: Phenylboronic acid, a relative of 2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid, has been used in the postsynthetic modification of oligonucleotides, demonstrating the versatility of boronic acids in bioconjugate chemistry (Steinmeyer & Wagenknecht, 2018).
Mechanism of Action
Target of Action
Boronic acids are known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, boronic acids are known to participate in transmetalation , a process where an organometallic compound transfers a ligand to a metal complex .
Biochemical Pathways
Boronic acids are known to participate in the suzuki–miyaura cross-coupling reaction , which is a type of chemical reaction where a carbon–carbon bond is formed .
Result of Action
Boronic acids are known to participate in carbon–carbon bond-forming reactions , which could potentially lead to the synthesis of various organic compounds.
Action Environment
Environmental factors are known to affect the biosynthesis of secondary metabolites in plants , which could potentially influence the action of boronic acids.
properties
IUPAC Name |
[2-(cyclopropylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BF3O3/c13-11(14,15)8-3-4-9(12(16)17)10(5-8)18-6-7-1-2-7/h3-5,7,16-17H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSCZAFUDFPWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCC2CC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid |
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